Chemical Properties of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid
Chemical Properties of 2-Fluoro-3-methoxypyridine-4-carboxylic Acid
Technical Guide for Drug Development & Synthetic Applications
Executive Summary
2-Fluoro-3-methoxypyridine-4-carboxylic acid (CAS: 1211528-26-5) is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and CNS-active agents. Its value in medicinal chemistry stems from its unique substitution pattern: the 2-fluoro group serves as a reactive handle for nucleophilic aromatic substitution (
Physicochemical Profile
Understanding the fundamental properties of this scaffold is critical for predicting its behavior in biological systems and synthetic sequences.
| Property | Value / Description | Note |
| CAS Number | 1211528-26-5 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 171.13 g/mol | Fragment-like space |
| Appearance | White to off-white solid | Crystalline |
| pKa (Acid) | ~3.5 (Predicted) | Acidic due to electron-deficient ring |
| LogP (cLogP) | ~0.8 | Moderate lipophilicity; good solubility in polar organics |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (N, F, OMe, C=O) | High vector count for binding |
| Polar Surface Area | ~66 Ų | Favorable for membrane permeability |
Synthetic Pathways
The synthesis of 2-Fluoro-3-methoxypyridine-4-carboxylic acid relies on regioselective functionalization. The presence of the fluorine at C2 and methoxy at C3 directs incoming electrophiles to the C4 position during metalation.
Primary Route: Directed Ortho-Metalation (DoM)
The most efficient route utilizes the 3-methoxy group as a Directed Metalation Group (DMG). While 3-methoxypyridine typically lithiates at C2, the presence of the 2-fluoro substituent blocks this position, forcing lithiation exclusively to C4.
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Precursor: 2-Fluoro-3-methoxypyridine.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP (to avoid nucleophilic attack at C2).
-
Conditions: THF, -78°C.
-
Electrophile:
(dry ice or gas). -
Workup: Acidic quench to protonate the carboxylate.
Alternative Route: Oxidation
Oxidation of the 4-methyl analog is viable but often requires harsher conditions that may compromise the methoxy group or fluorine stability.
-
Precursor: 2-Fluoro-3-methoxy-4-methylpyridine.
-
Oxidant:
or .
Visualization: Synthetic Logic
Figure 1: The 2-fluoro substituent blocks the kinetic C2 site, directing lithiation exclusively to C4 via the methoxy DMG.
Reactivity & Functionalization
This molecule is a "divergent core," meaning it can be elaborated in three distinct directions depending on the reaction conditions.
A. Nucleophilic Aromatic Substitution ( ) at C2
The C2-fluorine is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylic acid.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (
, DIPEA), polar solvent (DMSO, DMF, NMP), moderate heat (60-100°C). -
Selectivity: The C2-F is significantly more reactive than C3-OMe. The carboxylic acid does not interfere if the nucleophile is compatible (or if the acid is protected as an ester).
B. Carboxylic Acid Derivatization at C4
Standard coupling chemistry applies, but care must be taken to avoid racemization if coupling to chiral amines.
-
Amide Coupling: HATU/EDC conditions work well.
-
Reduction: Can be reduced to the alcohol (
) using (selectively reduces acid in presence of F and OMe).
C. Demethylation at C3
The methoxy group can be cleaved to reveal a 3-hydroxy group, which can then be used for O-alkylation or to form bicyclic systems (e.g., furopyridines).
-
Reagents:
(Lewis acid) or Pyridine HCl (high temp). -
Note:
may also attack the C2-F bond under prolonged conditions; careful monitoring is required.
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways allow for selective modification of the C2, C3, and C4 positions.
Medicinal Chemistry Applications
Conformational Control (The "Methoxy Effect")
In drug design, the 3-methoxy group is rarely just an inert substituent. It often enforces a non-planar conformation relative to substituents at C4 due to steric clash (buttressing effect), or it locks the conformation of C4-amides via intramolecular hydrogen bonding between the methoxy oxygen and the amide proton. This pre-organization can significantly improve binding affinity by reducing the entropic penalty of binding.
Metabolic Stability
The 2-fluoro substituent blocks a metabolically vulnerable site (C2 is prone to oxidation by aldehyde oxidase or CYP450). Furthermore, the electron-withdrawing fluorine lowers the
Handling & Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert atmosphere (
or Ar). The compound is stable but should be kept dry to prevent hydrolysis of the fluorine (though slow) or decarboxylation under extreme thermal stress. -
Protocol: Use standard PPE. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
BLD Pharm. (n.d.). 2-Fluoro-3-methoxypyridine-4-carboxylic acid MSDS & Properties. Retrieved from
- Schlosser, M., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3).
- Gros, P. C., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine. Journal of Organic Chemistry, 68(6), 2243-2247.
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Sigma-Aldrich. (n.d.). 3-fluoro-2-methoxy-pyridine-4-carboxylic acid Product Sheet. Retrieved from
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BenchChem. (2025).[1] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (General protocols for SnAr on 2-fluoropyridines).
